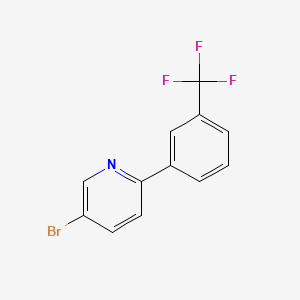

5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine

Description

Properties

IUPAC Name |

5-bromo-2-[3-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3N/c13-10-4-5-11(17-7-10)8-2-1-3-9(6-8)12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQGMAGVZIROCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677953 | |

| Record name | 5-Bromo-2-[3-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215073-37-2 | |

| Record name | 5-Bromo-2-[3-(trifluoromethyl)phenyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215073-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-[3-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine typically involves the bromination of 2-(3-(trifluoromethyl)phenyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the vapor-phase bromination, where the reactants are vaporized and passed over a heated catalyst bed. This method allows for continuous production and can be more efficient for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents or organolithium compounds.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under appropriate conditions, although these reactions are less common for this specific compound.

Common Reagents and Conditions

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) in solvents like ether or THF.

Coupling: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

Substitution: Products depend on the nucleophile used, such as 5-alkyl-2-(3-(trifluoromethyl)phenyl)pyridine.

Coupling: Biaryl compounds with various functional groups depending on the boronic acid used.

Scientific Research Applications

5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as an intermediate in the synthesis of drugs targeting various diseases.

Industry: Used in the production of materials with specific electronic properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity to its target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Physical and Chemical Properties

- Boiling Points : While direct data for 5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine are unavailable, analogues like 5-Bromo-2-fluoropyridine (C₅H₃BrFN) exhibit a boiling point of 162–164°C/750 mmHg , suggesting similar volatility for bromopyridines .

- Reactivity : The bromine atom in this compound is highly reactive in Suzuki-Miyaura couplings, as demonstrated by its use in synthesizing acrylate derivatives with Pd(OAc)₂ catalysts . In contrast, methoxy or chloro substituents (e.g., in 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine) reduce electrophilicity, favoring nucleophilic aromatic substitution over cross-coupling .

Pharmacological and Industrial Relevance

- Trifluoromethyl Group Impact : The -CF₃ group in all listed compounds enhances resistance to oxidative degradation, a critical feature in pesticides (e.g., tyclopyrazoflor) and pharmaceuticals .

- Halogen Positioning : Bromine at the 5-position (vs. 3-position in 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine) alters steric and electronic profiles, affecting binding affinity in target proteins .

Biological Activity

5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the bromopyridine family and is characterized by a bromine atom at the 5th position of the pyridine ring and a trifluoromethyl-substituted phenyl group at the 2nd position. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can enhance lipophilicity and metabolic stability, thereby improving interactions with various biological targets such as enzymes and receptors.

Structural Characteristics

The structural configuration of this compound contributes significantly to its biological activities. The presence of both bromine and trifluoromethyl groups allows for unique reactivity patterns, including enhanced binding affinities due to halogen bonding capabilities.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Bromine at 5th position, trifluoromethyl at 2nd | High lipophilicity, potential for diverse interactions |

| 2-Bromo-5-(trifluoromethyl)pyridine | Trifluoromethyl at the 5th position | Simpler structure, lacks phenyl group |

| 2-(3-(Trifluoromethyl)phenyl)pyridine | No bromine atom | Affects reactivity |

| 5-Bromo-3-(trifluoromethyl)pyridin-2-ol | Hydroxyl group present | Different functional group alters reactivity |

Pharmacological Applications

Research indicates that this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties make it valuable in developing compounds with specific biological activities. Studies have shown that the compound exhibits significant lipophilicity, which enhances membrane permeability—an essential factor for therapeutic applications.

Case Studies

The mechanism of action for this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom facilitates halogen bonding, enhancing binding affinity to enzymes and receptors involved in critical biochemical pathways. Additionally, the lipophilic nature of the trifluoromethyl group aids in membrane penetration, further supporting its biological activity.

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between brominated pyridine intermediates and trifluoromethyl-substituted aryl boronic acids. Evidence suggests that palladium catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) critically impact reaction efficiency . Alternatively, trifluoromethylation of pre-brominated pyridine scaffolds using reagents like CF₃Cu or CF₃I under controlled temperatures (80–120°C) is another route . Optimization requires inert atmospheres (N₂/Ar) and solvent screening (e.g., DMF vs. THF) to minimize side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry: -NMR identifies aromatic proton splitting patterns, while -NMR verifies trifluoromethyl group integrity . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves steric effects from the bromine and trifluoromethyl substituents . HPLC with UV detection (λ = 254 nm) assesses purity, particularly for byproducts from incomplete coupling reactions .

Q. What is the compound’s reactivity in cross-coupling reactions, and how does the bromine substituent influence this?

- Methodological Answer : The bromine atom at the 5-position acts as a leaving group, enabling Buchwald-Hartwig aminations or Ullmann-type couplings with amines or thiols. However, steric hindrance from the adjacent trifluoromethylphenyl group can reduce reaction rates, necessitating elevated temperatures (100–130°C) or microwave-assisted synthesis . Kinetic studies show that electron-withdrawing trifluoromethyl groups enhance bromine’s electrophilicity, favoring nucleophilic substitutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from substituent positional isomerism or impurity profiles . For example, trifluoromethyl groups at the 3- vs. 2-position on the phenyl ring can alter binding affinities to targets like kinases . Rigorous batch-to-batch HPLC-MS analysis ensures consistency, while docking studies (e.g., AutoDock Vina) model interactions with biological targets to explain activity variations . Comparative assays with structurally analogous controls (e.g., 5-chloro or non-fluorinated derivatives) isolate substituent effects .

Q. What strategies optimize reaction yields during large-scale synthesis while maintaining regioselectivity?

- Methodological Answer : Continuous flow reactors improve scalability by enhancing heat/mass transfer and reducing side reactions (e.g., debromination) . Catalyst immobilization (e.g., Pd on carbon) simplifies recycling, and DoE (Design of Experiments) screens parameters like temperature, solvent polarity, and stoichiometry. For instance, a 15% increase in yield was achieved using DCE (1,2-dichloroethane) over DMF at 110°C with a 1:1.2 substrate:boronic acid ratio .

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

- Methodological Answer : The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes due to its strong electron-withdrawing effect and resistance to hydrolysis. In vitro assays (e.g., liver microsomes) show a 40% increase in half-life () compared to non-fluorinated analogs . LogP measurements (e.g., shake-flask method) confirm enhanced lipophilicity (LogP = 2.8), improving membrane permeability but requiring formulation adjustments (e.g., PEGylation) to mitigate precipitation in aqueous media .

Q. What computational approaches guide the design of derivatives with improved target selectivity?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model ligand-protein interactions over time, identifying key residues (e.g., hydrophobic pockets accommodating trifluoromethyl groups) . QSAR (Quantitative Structure-Activity Relationship) models correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, replacing bromine with iodine increased steric bulk, improving IC₅₀ values by 3-fold against CYP1B1 .

Q. How can researchers address challenges in isolating stereoisomers during functionalization?

- Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak IA) separates enantiomers post-synthesis, while asymmetric catalysis (e.g., BINAP-ligated Pd) enforces stereocontrol during cross-couplings . For diastereomers, NOESY NMR detects spatial proximity between protons, and crystallographic data (CCDC deposition) confirms absolute configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.